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molecular formula C12H17ClO B8454297 2-(2-Chloro-1,1-dimethylethyl)-1-methoxy4-methylbenzene

2-(2-Chloro-1,1-dimethylethyl)-1-methoxy4-methylbenzene

Cat. No. B8454297
M. Wt: 212.71 g/mol
InChI Key: AGQBGGUDJGDPSZ-UHFFFAOYSA-N
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Patent
US08741897B2

Procedure details

To a yellow solution of 4-methylanisole (20 g, 183.5 mmol) and 1.7 mL of concentrated sulfuric acid was added 19.17 mL of 3-chloro-2-methylpropene by addition funnel. The reaction became warm and turned dark purple. After 20 minutes, solids began to precipitate. TLC of an aliquot showed some starting anisole left and a new, slightly less polar spot forming. The reaction mixture was stirred overnight and TLC then showed that the reaction was complete. The reaction mixture was poured onto ice and extracted with diethyl ether. The organics were combined, dried over magnesium sulfate, and concentrated in vacuo to leave an oil. The residue was taken up in hexanes, cooled to −78° C., and the solids collected by filtration to give 14 g of 2-(2-chloro-1,1-dimethylethyl)-1-methoxy-4-methylbenzene as an oil upon warming. The filtrate was concentrated in vacuo to give 15.5 g of a 4:1 mixture of product and starting anisole.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
19.17 mL
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1.S(=O)(=O)(O)O.[Cl:15][CH2:16][C:17]([CH3:19])=[CH2:18]>>[Cl:15][CH2:16][C:17]([C:4]1[CH:3]=[C:2]([CH3:1])[CH:7]=[CH:6][C:5]=1[O:8][CH3:9])([CH3:19])[CH3:18]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
CC1=CC=C(C=C1)OC
Name
Quantity
1.7 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
19.17 mL
Type
reactant
Smiles
ClCC(=C)C
Step Two
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
The reaction became warm
CUSTOM
Type
CUSTOM
Details
to precipitate
WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
a new, slightly less polar spot forming
ADDITION
Type
ADDITION
Details
The reaction mixture was poured onto ice
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to leave an oil
FILTRATION
Type
FILTRATION
Details
the solids collected by filtration

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClCC(C)(C)C1=C(C=CC(=C1)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 14 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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